Product packaging for 6-(2-Thienyl)-2-pyridinecarbonitrile(Cat. No.:)

6-(2-Thienyl)-2-pyridinecarbonitrile

Cat. No.: B8532550
M. Wt: 186.24 g/mol
InChI Key: MJVCVIOGBPATEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Thienyl)-2-pyridinecarbonitrile (CAS 501378-94-5) is a synthetic heterocyclic compound of interest in materials science and medicinal chemistry research. Its structure incorporates a pyridine core linked to a thienyl group, a motif found in compounds studied for their coordinating properties and biological activity. The nitrile group offers a potential site for further chemical modification, making this compound a versatile building block for synthesizing more complex molecules. Based on its structural features, this compound serves as a valuable precursor for developing novel ligands . Heterocyclic compounds containing pyridine and thiophene rings are significant in various research fields. Thienyl-pyridine derivatives have been explored for creating chemical sensors, such as those for the detection of metal ions like mercury . Furthermore, the pyridine scaffold is a common privilege structure in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities . This product is intended for research purposes as a chemical intermediate or building block. It is supplied For Research Use Only. Not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2S B8532550 6-(2-Thienyl)-2-pyridinecarbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

6-thiophen-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C10H6N2S/c11-7-8-3-1-4-9(12-8)10-5-2-6-13-10/h1-6H

InChI Key

MJVCVIOGBPATEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CS2)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 2 Thienyl 2 Pyridinecarbonitrile and Its Derivatives

Direct Synthesis Approaches for 6-(2-Thienyl)-2-Pyridinecarbonitrile

Direct synthesis of the this compound core often involves the construction of the pyridine (B92270) ring from acyclic precursors already bearing the thiophene (B33073) moiety. While a single-step synthesis is not commonly reported, multi-component reactions, as detailed in the following section, represent a direct and efficient approach to this scaffold. These methods typically involve the condensation of a thienyl-substituted carbonyl compound, a nitrile, and a source of ammonia (B1221849) to form the pyridine ring in a convergent manner. For instance, the reaction of a chalcone (B49325) derived from 2-acetylthiophene (B1664040) with malononitrile (B47326) and a base can be considered a direct route to a functionalized this compound derivative.

Multi-Component Reactions and One-Pot Syntheses Applicable to Pyridinecarbonitriles

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. ekb.egnih.govbohrium.com These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step. bohrium.com One-pot syntheses, a related strategy, involve multiple sequential reactions in a single reactor, avoiding the isolation of intermediates. rsc.org

Utilization of Aldehyde, Ketone, and Nitrile Precursors

A prevalent method for synthesizing substituted pyridinecarbonitriles involves the condensation of an aldehyde, a ketone, and a nitrile, often in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). A notable example is the four-component reaction for the synthesis of thienyl-containing pyridinone derivatives, which are precursors to pyridinecarbonitriles. mdpi.com This reaction utilizes a 5-substitutedthiophene-2-carbaldehyde, ethyl cyanoacetate (B8463686), acetone, and ammonium acetate in refluxing ethanol (B145695). mdpi.com

The general mechanism for such reactions often involves initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., ethyl cyanoacetate or malononitrile), followed by a Michael addition of the enolate of the ketone. Subsequent cyclization with the nitrogen source and aromatization leads to the final pyridine ring.

Table 1: Examples of Multi-Component Reactions for Pyridinecarbonitrile Synthesis

AldehydeKetoneNitrile PrecursorNitrogen SourceProduct Type
5-Substitutedthiophene-2-carbaldehydeAcetoneEthyl cyanoacetateAmmonium acetate4-(5-Substitutedthiophen-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile mdpi.com
Aromatic AldehydesVarious ketonesMalononitrileAmmonium acetate2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles researchgate.net
o-Alkyl vanillin (B372448) derivativeMethylarylketonesArylidene malononitrileSodium ethoxide2-(4-(6-Aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides ekb.eg

Chalcone-Based Condensations

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyridinecarbonitriles. orientjchem.orgresearchgate.netijper.orgnih.gov The synthesis of pyridine derivatives from chalcones typically involves their reaction with a source of the C2-N1-C6 fragment of the pyridine ring, such as malononitrile, in the presence of a base. orientjchem.orgresearchgate.net

The reaction of a chalcone with malononitrile in the presence of a base like sodium methoxide (B1231860) proceeds via a Michael addition of the malononitrile anion to the β-carbon of the chalcone. orientjchem.org This is followed by cyclization and subsequent oxidation/aromatization to yield the substituted pyridine-3-carbonitrile. orientjchem.org This methodology allows for the introduction of diverse substituents at the 2-, 4-, and 6-positions of the pyridine ring, depending on the structure of the starting chalcone and the nitrile component.

For the synthesis of this compound derivatives, a chalcone bearing a 2-thienyl group at the appropriate position would be utilized. For example, a chalcone derived from the Claisen-Schmidt condensation of 2-acetylthiophene and a suitable benzaldehyde (B42025) could serve as the starting material.

Rearrangement and Cross-Coupling Methods for Substituted Pyridinecarbonitriles

In addition to building the pyridine ring from acyclic precursors, rearrangement reactions and cross-coupling strategies offer powerful alternatives for the synthesis and functionalization of pyridinecarbonitriles.

Kost–Sagitullin Rearrangements

The Kost–Sagitullin rearrangement is a fascinating transformation involving the recyclization of pyrimidine (B1678525) derivatives into pyridines. researchgate.netosi.lvdntb.gov.uaosi.lv This reaction typically involves the treatment of 1-alkyl-2-(carbonylmethyl)pyrimidinium salts with amines. researchgate.netosi.lv The rearrangement proceeds through a series of ring-opening and ring-closing events, ultimately leading to the formation of a substituted pyridine.

For instance, 1-alkyl-2-(ethoxycarbonylmethyl)pyrimidinium iodides can be converted into 2-alkylaminonicotinic acids. researchgate.net Similarly, the rearrangement of 1-alkyl-2-(carbamoylmethyl)pyrimidinium iodides in alcoholic solutions of amines yields substituted 2-alkylaminonicotinamides. osi.lv This strategy could be envisioned for the synthesis of this compound derivatives by starting with a pyrimidine precursor that incorporates a thienyl moiety and a suitable side chain at the 2-position that can be converted to a nitrile group post-rearrangement.

Suzuki Cross-Coupling for Thienyl Introduction or Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex. nih.govnih.govmdpi.com This reaction is exceptionally versatile for the synthesis of biaryl and heteroaryl compounds, including this compound.

There are two primary strategies for employing the Suzuki coupling in this context:

Introduction of the thienyl group: A pre-functionalized pyridine, such as 6-halo-2-pyridinecarbonitrile, can be coupled with a thiophene-2-boronic acid or its ester derivative. This approach is highly convergent and allows for the late-stage introduction of the thienyl moiety.

Functionalization of a thienyl-pyridine core: A 6-(2-thienyl)-2-halopyridine can be coupled with a boronic acid to introduce a substituent at the 2-position, which can then be converted to a nitrile. Alternatively, a pre-existing this compound bearing a halo-substituent on either the pyridine or thiophene ring can be further functionalized via Suzuki coupling.

The Suzuki-Miyaura reaction has been successfully applied to the coupling of 2-pyridyl nucleophiles, which can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen. nih.gov However, the development of specialized catalyst systems has largely overcome these difficulties, making it a reliable method for the synthesis of a wide range of substituted pyridines. nih.govnih.gov

Synthesis of Thienyl-Substituted Pyridine Thiones as Precursors

The synthesis of thieno[2,3-b]pyridines, a class of compounds related to this compound, often utilizes cyanopyridinethiones as crucial intermediates. researchgate.nettandfonline.com A significant synthetic route involves the reaction of β-aryl-α-thiocarbamoylacrylonitrile derivatives with a 1,3-diketone. Specifically, the reaction between β–aryl-α-thiocarbamoylacrylonitrile and 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (a β-diketone also known as (2-thenoyl)-ω,ω,ω-trifluoroacetone) has been shown to produce 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones. researchgate.nettandfonline.comresearchgate.net This reaction provides a direct pathway to pyridine thiones functionalized with a thienyl group at the 6-position.

The resulting thienyl-substituted pyridine thiones are versatile precursors for further transformations. For instance, they can be S-alkylated and subsequently cyclized to form various fused heterocyclic systems. researchgate.net Treatment of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones with chloroacetamide in the presence of a base like sodium ethoxide leads to an intramolecular cyclization, yielding 3-amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides. researchgate.nettandfonline.com This transformation underscores the value of thienyl-substituted pyridine thiones as synthons for building more complex, condensed heterocyclic structures. researchgate.nettandfonline.comresearchgate.net

The following table summarizes the synthesis of various 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones.

Aryl Group (Ar)ProductYield (%)Melting Point (°C)
Phenyl4-Phenyl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione75> 300
4-Methylphenyl4-(4-Methylphenyl)-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione78> 300
4-Chlorophenyl4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione81> 300

Data sourced from research on cyanopyridine-thione synthesis. researchgate.nettandfonline.com

Green Chemistry Considerations in Pyridinecarbonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridinecarbonitriles to minimize environmental impact and improve efficiency. Key strategies include the use of multicomponent reactions (MCRs), alternative energy sources, and environmentally benign solvents. nih.govmdpi.com

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often providing advantages over conventional heating methods. nih.govacs.orgresearchgate.net For the synthesis of pyridine derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields. acs.orgresearchgate.netmdpi.com This efficiency gain is attributed to the rapid and uniform heating of the reaction mixture. For example, a one-pot, four-component synthesis of novel pyridines under microwave irradiation in ethanol resulted in excellent yields (82%–94%) in just 2–7 minutes, compared to lower yields (71%–88%) over 6–9 hours with conventional heating. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with more sustainable alternatives. Solvent-free (neat) conditions represent an ideal green approach, reducing pollution and cost. mdpi.com Several 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized under solvent-free conditions, providing an efficient and cleaner method. nih.gov When a solvent is necessary, greener options like ethanol or water are preferred. acs.org Ionic liquids (ILs), particularly pyridinium-based ILs, are also being explored as recyclable and non-volatile reaction media, further enhancing the green credentials of synthetic protocols. nih.govlongdom.orgionike.com

The following table compares conventional and green synthetic methods for pyridine derivatives.

MethodConditionsReaction TimeYield (%)Green Chemistry Advantages
Conventional HeatingReflux in ethanol6-9 hours71-88-
Microwave Irradiation800 W in ethanol2-7 minutes82-94Reduced reaction time, energy efficiency, higher yields. acs.orgresearchgate.net
Solvent-FreeHeating at 80 °C3-6 hours~62Avoids use of hazardous solvents, reduces waste. mdpi.com
Multicomponent ReactionVarious (MW, conventional)VariesHighHigh atom economy, procedural simplicity, reduced waste. nih.govmdpi.com

Chemical Transformations and Derivatization of the 6 2 Thienyl 2 Pyridinecarbonitrile Scaffold

Functional Group Interconversions at the Pyridine (B92270) and Thienyl Moieties

While specific documented examples of functional group interconversions directly on the 6-(2-thienyl)-2-pyridinecarbonitrile scaffold are not extensively reported in the reviewed literature, the inherent reactivity of the pyridine and thiophene (B33073) rings allows for a variety of well-established transformations.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly when activated by an appropriate leaving group. Conversely, the electron-rich thiophene ring readily undergoes electrophilic substitution reactions. Common transformations could include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the thiophene ring, typically at the 5-position, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Nitration and Sulfonation: The thiophene ring can be nitrated or sulfonated under carefully controlled conditions to introduce nitro or sulfonic acid groups, respectively. These functional groups can then be further modified.

Metal-Halogen Exchange and Cross-Coupling Reactions: A halogenated derivative of this compound could undergo metal-halogen exchange followed by reaction with various electrophiles. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce new carbon-carbon bonds at either the pyridine or thiophene ring, provided a suitable halide or boronic acid/ester is present.

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions involving the this compound scaffold are a powerful strategy for the construction of polycyclic heteroaromatic systems. These reactions often utilize the reactivity of the pyridine ring and the nitrile group to build new fused rings.

Formation of Thieno[2,3-b]pyridines and Analogues

The construction of the thieno[2,3-b]pyridine (B153569) core from a substituted 2-cyanopyridine (B140075) precursor is a well-established synthetic route. nih.gov This transformation typically proceeds via the Gewald reaction or similar methodologies. For instance, a 2-sulfanylpyridine-3-carbonitrile (B7777513) derivative, which can be conceptually derived from this compound, can react with α-halo ketones, esters, or nitriles in the presence of a base. nih.govresearchgate.net The initial S-alkylation is followed by an intramolecular Thorpe-Ziegler cyclization, where the methylene (B1212753) group adjacent to the activating group attacks the nitrile carbon, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative after tautomerization. nih.govresearchgate.net

A general reaction scheme is depicted below:

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

Starting Material AnalogueReagentProductReference
2-Sulfanyl-6-aryl-3-cyanopyridineChloroacetone3-Amino-2-acetyl-6-arylthieno[2,3-b]pyridine nih.gov
2-Sulfanyl-6-aryl-3-cyanopyridineEthyl chloroacetate3-Amino-2-ethoxycarbonyl-6-arylthieno[2,3-b]pyridine researchgate.net
2-Sulfanyl-6-aryl-3-cyanopyridineChloroacetonitrile3-Amino-2-cyano-6-arylthieno[2,3-b]pyridine nih.gov

Synthesis of Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Related Structures

The 3-aminothieno[2,3-b]pyridine derivatives, synthesized as described above, are excellent precursors for the construction of further fused heterocyclic systems, such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. nih.govresearchgate.net The ortho-amino-cyano or ortho-amino-ester functionalities on the newly formed thieno[2,3-b]pyridine ring are perfectly positioned for cyclization with one-carbon synthons. nih.gov

For example, reacting a 3-amino-2-cyanothieno[2,3-b]pyridine with formic acid or formamide (B127407) can lead to the formation of the corresponding pyrimidinone or pyrimidinamine, respectively. nih.gov Similarly, reaction with triethyl orthoformate can yield an intermediate that can be cyclized with amines or hydrazines to produce a variety of substituted pyrimidino[4',5':4,5]thieno[2,3-b]pyridines.

Table 2: Synthesis of Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines

Starting MaterialReagentProductReference
3-Amino-2-cyanothieno[2,3-b]pyridineFormic acidPyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4(3H)-one nih.gov
3-Amino-2-cyanothieno[2,3-b]pyridineFormamidePyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-amine nih.gov

Creation of Pyrazolo[3,4-b]pyridines and Triazolo-Pyridine Hybrids

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclocondensation of a suitably substituted pyridine with a hydrazine (B178648) derivative. cdnsciencepub.comresearchgate.net Starting from a 2-chloro-3-cyanopyridine (B134404) analogue of the target scaffold, reaction with hydrazine hydrate (B1144303) would likely proceed via initial nucleophilic displacement of the chloride, followed by intramolecular cyclization of the resulting hydrazine onto the nitrile group to yield a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com

Alternatively, multicomponent reactions involving an aminopyrazole, an aldehyde, and a malononitrile (B47326) derivative are also a common strategy for the synthesis of pyrazolo[3,4-b]pyridines, although this approach does not directly utilize the this compound scaffold as a starting material. mdpi.comresearchgate.net

The construction of triazolo-pyridine hybrids can be achieved through various synthetic routes. One common approach involves the reaction of a 2-hydrazinopyridine (B147025) with a one-carbon electrophile, such as formic acid or an orthoester, to form a triazolo[4,3-a]pyridine. Another strategy is the [3+2] cycloaddition of an azide (B81097) with an alkyne. For instance, a propargylated pyrazolo[3,4-b]pyridine can undergo a "click" reaction with an azide to form a triazole-linked hybrid molecule. nih.gov Furthermore, tandem reactions of enaminonitriles with benzohydrazides under microwave irradiation have been reported for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. researchgate.netnih.gov

Nucleophilic Reactions with the Nitrile Group

The nitrile group in this compound is a key functional handle for a variety of nucleophilic addition reactions. libretexts.orgucalgary.ca The electrophilic carbon atom of the nitrile is susceptible to attack by a range of nucleophiles, leading to diverse products.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. libretexts.org This transformation is valuable for introducing a carboxylic acid functionality at the 2-position of the pyridine ring.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This provides a route to 2-(aminomethyl)-6-(2-thienyl)pyridine, a potentially useful ligand or building block.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org This allows for the introduction of a variety of acyl groups at the 2-position of the pyridine ring.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazoles, introducing a different heterocyclic moiety to the scaffold.

Table 3: Potential Nucleophilic Reactions at the Nitrile Group

Nucleophile/ReagentIntermediate ProductFinal Product
H₂O / H⁺ or OH⁻CarboxamideCarboxylic acid
LiAlH₄, then H₂OImine anionPrimary amine
R-MgBr, then H₃O⁺Imine anionKetone
NaN₃-Tetrazole

Advanced Spectroscopic and Structural Characterization of 6 2 Thienyl 2 Pyridinecarbonitrile and Its Derivatives

Vibrational Spectroscopy (Infrared) for Molecular Fingerprinting

The most prominent feature in the IR spectrum is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The exact position of this band can provide insight into the electronic environment of the nitrile group. For the related compound 2-cyanopyridine (B140075), this absorption is well-documented nih.govnist.govnist.gov.

Other significant vibrational modes include:

Aromatic C-H stretching: Vibrations from the C-H bonds on both the pyridine (B92270) and thiophene (B33073) rings are expected in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings occur in the 1400-1600 cm⁻¹ region. These bands are characteristic of the heterocyclic structures.

Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including the C-S stretching mode, which typically appears at lower frequencies.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic in-plane and out-of-plane bending vibrations that contribute to the unique fingerprint region of the spectrum.

These combined absorption bands provide a unique spectral fingerprint, allowing for the identification and purity assessment of 6-(2-Thienyl)-2-pyridinecarbonitrile.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N) Stretching 2220 - 2240 Strong, Sharp
Aromatic C-H Stretching 3000 - 3100 Medium
Aromatic C=C, C=N Ring Stretching 1400 - 1600 Medium to Strong
C-H In-plane bending 1000 - 1300 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR would be used to provide a complete picture of the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each of the non-equivalent protons on the pyridine and thiophene rings.

The three protons on the pyridine ring would appear as a set of coupled signals, likely in the aromatic region between 7.5 and 8.7 ppm. The coupling patterns (doublets, triplets) and coupling constants (J-values) would confirm their relative positions (ortho, meta, para).

The three protons on the 2-substituted thiophene ring would also appear in the aromatic region, typically between 7.0 and 8.0 ppm, exhibiting characteristic coupling patterns that confirm their positions on the thiophene ring.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

The carbon atom of the nitrile group (C≡N) would appear as a distinct signal in the 115-120 ppm range.

The ten other carbon atoms (five from the pyridine ring and four from the thiophene ring, plus the carbon attached to the thiophene) would each produce a signal in the aromatic region, generally between 120 and 160 ppm. The specific chemical shifts would be influenced by the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring.

While specific experimental data for this compound is not widely published, analysis of related structures provides a strong basis for predicting the expected spectral features rsc.orgrsc.org.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆N₂S), the calculated monoisotopic mass is approximately 186.025 g/mol , which is consistent with the molecular weight of its isomer, 3-Pyridinecarbonitrile,6-(2-thienyl)-, reported as 186.233 labshake.com.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal lattice wikipedia.org. While a specific crystal structure for this compound is not publicly available, studies on related thienyl-pyridine and cyanopyridine derivatives offer significant insights into the expected solid-state structure nih.govredalyc.org.

A crystallographic study would determine key structural parameters, including:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Planarity: Confirmation of the planarity of the pyridine and thiophene rings.

Unit cell parameters: The dimensions of the repeating unit in the crystal lattice.

Table 2: Representative Crystallographic Data from a Related Compound (4-([2,2':6',2''-terpyridin]-4'-yl)phenol) redalyc.org

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 20.321
b (Å) 11.455
c (Å) 7.994

The crystal structure would reveal the relative orientation of the pyridine and thiophene rings. The dihedral angle between the two rings is a key conformational parameter. In the solid state, molecules would pack in a way that maximizes stabilizing intermolecular interactions. These can include:

π-π stacking: Interactions between the electron clouds of adjacent aromatic rings are a common packing motif in such compounds.

Hydrogen bonding: While the parent molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S interactions could play a role in the crystal packing. The nitrogen of the nitrile group and the pyridine ring are potential hydrogen bond acceptors.

Studies of similar structures, such as substituted pyridones, show that N-H···O hydrogen bonds and π-π stacking contacts are key factors in forming the supramolecular architecture nih.gov.

Electronic Spectroscopy (UV-Visible and Photoluminescence) for Optical Properties

UV-Visible absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and optical properties of a compound.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in solution is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. Based on related thienyl-pyridine systems, an absorption shoulder is anticipated around 325 nm researchgate.net. The spectrum of the 2-cyanopyridine fragment shows a maximum absorption at 265 nm nih.gov. The extended conjugation provided by the thienyl group would be expected to shift the absorption to longer wavelengths (a bathochromic shift) compared to 2-cyanopyridine alone.

Photoluminescence: Many conjugated aromatic systems containing pyridine and thiophene exhibit fluorescence or phosphorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength. The emission spectrum provides information about the energy of the excited state. Studies on complex pyridine-dicarbonitrile derivatives show that they can be efficient emitters, with emission properties that are sensitive to the molecular environment beilstein-journals.orgnih.gov. The photoluminescence quantum yield and excited-state lifetime are key parameters that quantify the efficiency and nature of the emission process.

Coordination Chemistry of 6 2 Thienyl 2 Pyridinecarbonitrile As a Ligand

Ligand Design Principles for Pyridinecarbonitrile and Thienyl Scaffolds

The design of effective ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively and strongly bind to metal ions, thereby imparting specific properties to the resulting metal complexes. The structure of 6-(2-Thienyl)-2-pyridinecarbonitrile incorporates several key features that are advantageous for ligand design.

The pyridine (B92270) ring is a ubiquitous component in coordination chemistry, valued for its strong σ-donating ability through the nitrogen lone pair. nih.govresearchgate.net The presence of the electron-withdrawing nitrile group at the 2-position of the pyridine ring influences the electronic properties of the ligand. This substituent can modulate the pKa of the pyridine nitrogen, affecting its basicity and, consequently, the stability of the metal-ligand bond. Furthermore, the nitrile nitrogen itself can act as a secondary, weaker donor site, potentially leading to different coordination modes.

Table 1: Key Functional Groups and Their Roles in Ligand Design

Functional GroupRole in Ligand DesignPotential Effects on Metal Complex
Pyridine NitrogenPrimary σ-donor site for metal coordination.Dictates the primary binding affinity and geometry.
Nitrile GroupElectron-withdrawing group, potential secondary donor site.Modulates the electronic properties of the pyridine ring, can participate in chelation or bridging.
Thienyl GroupIntroduces steric bulk and an extended π-system.Influences coordination geometry, can affect photophysical and electronic properties.

Complexation with Metal Ions and Chelate Formation

The arrangement of the pyridine nitrogen and the nitrile nitrogen in this compound makes it a potential bidentate chelating ligand. Upon coordination to a metal ion, it can form a stable five-membered chelate ring, a favored arrangement in coordination chemistry. mdpi.com The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

The coordination of this compound to a metal ion is expected to occur primarily through the more basic pyridine nitrogen. Subsequent coordination of the nitrile nitrogen would complete the chelate ring. The strength of the metal-nitrile bond is generally weaker than the metal-pyridine bond, but the pre-organization of the donor atoms due to the rigid ligand backbone favors chelation.

The nature of the metal ion plays a crucial role in the complexation process. Transition metals with a preference for N-donor ligands, such as copper(II), nickel(II), cobalt(II), and zinc(II), are expected to form stable complexes with this ligand. rsc.orgjscimedcentral.com The geometry of the resulting complex will be dictated by the coordination preferences of the metal ion and the steric constraints imposed by the ligand. For example, a metal ion with a coordination number of four could form a tetrahedral or square planar complex with two ligands, while a metal ion with a coordination number of six would likely form an octahedral complex.

Table 2: Predicted Coordination Properties of this compound with Various Metal Ions

Metal IonExpected Coordination NumberPossible Complex GeometryPotential for Chelation
Cu(II)4 or 6Square Planar or Distorted OctahedralHigh
Ni(II)4 or 6Square Planar or OctahedralHigh
Co(II)4 or 6Tetrahedral or OctahedralHigh
Zn(II)4TetrahedralHigh
Pd(II)4Square PlanarHigh
Pt(II)4Square PlanarHigh

Investigation of Metal-Assisted Ligand Transformations

The coordination of a ligand to a metal ion can significantly alter its reactivity. The nitrile group in this compound is susceptible to nucleophilic attack, and this reactivity can be enhanced upon coordination to a Lewis acidic metal center. acs.orgresearchgate.netresearchgate.net A particularly important transformation is the metal-assisted hydrolysis of the nitrile group to an amide group.

This reaction proceeds through the activation of the nitrile carbon by the metal ion, making it more electrophilic. A water molecule, either from the solvent or coordinated to the metal center, can then act as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer and rearrangement lead to the formation of the corresponding picolinamide (B142947) ligand, 6-(2-thienyl)picolinamide, which remains coordinated to the metal center. This transformation can be a deliberate synthetic strategy to create new amide-containing metal complexes with potentially different coordination properties and applications. researchgate.netresearchgate.net

The efficiency of this metal-assisted hydrolysis is dependent on several factors, including the nature of the metal ion, the reaction pH, and the temperature. Metal ions that are strong Lewis acids are generally more effective at promoting this transformation. This reactivity opens up avenues for the post-synthetic modification of metal complexes containing the this compound ligand.

Potential for Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by judiciously selecting the metal and organic components. nih.gov The structural characteristics of this compound make it a promising candidate as a ligand for the construction of novel MOFs.

As a bidentate ligand, it can bridge between two metal centers, forming one-dimensional, two-dimensional, or three-dimensional networks. nih.govmdpi.com The rigidity of the pyridine and thienyl rings can lead to the formation of well-defined and porous structures. The presence of the nitrile and thienyl functionalities within the pores of the resulting MOF could impart specific properties, such as selective gas adsorption or catalytic activity. mdpi.comnih.gov

Furthermore, the potential for post-synthetic modification of the nitrile group, as discussed in the previous section, offers a route to functionalize the MOF after its initial synthesis. For example, hydrolysis of the nitrile groups to amide groups could introduce hydrogen-bonding sites within the pores, potentially enhancing the affinity of the MOF for specific guest molecules. The use of bidentate N,N'-donor ligands, such as this compound, is a well-established strategy in the design and synthesis of functional MOFs. researchgate.netresearchgate.netrsc.org

Applications of 6 2 Thienyl 2 Pyridinecarbonitrile and Analogues in Materials Science and Optoelectronics

Development of Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

The quest for efficient and cost-effective solar energy conversion has driven significant research into Dye-Sensitized Solar Cells (DSSCs). The performance of these cells is critically dependent on the molecular structure of the organic dye used as a photosensitizer. Analogues of 6-(2-thienyl)-2-pyridinecarbonitrile are integral to the design of advanced metal-free organic dyes for this purpose.

A common and effective design strategy for DSSC dyes is the creation of a "push-pull" or donor-π-acceptor (D-π-A) architecture. nih.gov This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for efficient electron injection into the semiconductor's conduction band (typically TiO₂). mdpi.com

In this D-π-A framework:

Donor (D): An electron-rich unit that "pushes" electrons.

π-conjugated bridge (π): A linker that facilitates the transfer of electron density.

Acceptor (A): An electron-deficient unit that "pulls" electrons and often doubles as the anchoring group to the semiconductor surface.

The viability of a dye in a DSSC is determined by its photophysical and electrochemical properties. The key is to ensure that the dye's energy levels are correctly aligned with both the semiconductor's conduction band and the electrolyte's redox potential. mdpi.com The Highest Occupied Molecular Orbital (HOMO) of the dye must be more positive (lower in energy) than the redox potential of the electrolyte for efficient dye regeneration. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) must be more negative (higher in energy) than the conduction band edge of the TiO₂ to provide a driving force for electron injection. mdpi.com

The table below summarizes the key photophysical and electrochemical data for a series of pyridyl-functionalized porphyrin dyes.

Dyeλabs (nm)λem (nm)HOMO (eV)LUMO (eV)E0-0 (eV)PCE (%)
P1 425, 520, 557, 595, 652660, 722-5.25-3.261.902.46
P2 425, 520, 557, 595, 652660, 722-5.29-3.311.903.90
P3 425, 520, 557, 595, 652660, 722-5.35-3.371.903.01
Data sourced from studies on pyridyl functionalized porphyrin dyes. rsc.org

Conjugated Polymers and Copolymers in Organic Electronics

The thienyl-pyridine scaffold is a versatile building block for creating π-conjugated polymers and copolymers used in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These materials combine the processability of polymers with the semiconductor properties of organic molecules. rsc.org

Pyridine-based polymers are known for their unique electrical and optical properties, including luminescence, which makes them suitable for use in OLEDs. ontosight.ai The incorporation of thienyl-pyridine units into a polymer backbone creates a donor-acceptor structure that can be tuned to emit light at specific wavelengths. The alternating arrangement of electron-rich thiophene (B33073) and electron-poor pyridine (B92270) rings influences the polymer's band gap and, consequently, its emission color. This tunability is crucial for developing materials for full-color displays and solid-state lighting.

High charge carrier mobility is essential for the efficient operation of organic electronic devices. osti.govresearchgate.net For OFETs, mobility determines the switching speed, while in OLEDs, it affects the efficiency of charge recombination that leads to light emission. The structure of the conjugated polymer backbone plays a critical role in determining charge mobility. chemistryviews.org

Polymers incorporating pyridine and thieno[3,2-b]thiophene (B52689) moieties have demonstrated significant potential. A rigid, co-planar polymer structure, facilitated by hydrogen bonding and noncovalent interactions, can lead to extended π-conjugation and tight packing in the solid state, which enhances charge transport. researchgate.net Donor-acceptor polymers based on diketopyrrolopyrrole (DPP) and selenophene (B38918) have shown that replacing bulky side chains with more linear ones can improve the planarity of the polymer backbone, leading to more ordered packing and a remarkable enhancement in charge mobility. chemistryviews.org For example, modifying a DPP-selenophene polymer led to an increase in hole mobility from 1.35 cm²V⁻¹s⁻¹ to 9.4 cm²V⁻¹s⁻¹. chemistryviews.org

The following interactive table presents charge mobility data for various conjugated polymers containing thiophene, pyridine, or related heterocyclic units.

Polymer SystemMobility TypeMobility (cm² V⁻¹ s⁻¹)Application
PTTPY-DPPp-type0.17OFET
PDPPy-Sen-type2.22OFET
PDPPSe-12Hole9.4OFET
Thieno[3,2-b]pyrrole-DPPHole0.42OFET
Thienoisoindigo-based polymerHole/Electron10⁻²–10⁻³OFET
Data compiled from various studies on conjugated polymers for organic electronics. rsc.orgchemistryviews.orgresearchgate.netmdpi.com

Research on Nonlinear Optical (NLO) Chromophores

Molecules with large second-order nonlinear optical (NLO) properties are in demand for applications in photonic technologies, such as optical data storage and all-optical switching. researchgate.net The NLO response of a material is related to its ability to alter the properties of light passing through it. A key requirement for a strong second-order NLO response is a molecular structure with a large change in dipole moment between the ground and excited states, often found in push-pull systems.

Thienyl-pyridine derivatives, with their inherent donor-acceptor character, are excellent candidates for NLO chromophores. The charge transfer from the electron-donating thiophene to the electron-accepting pyridine can be enhanced by extending the π-conjugation or by modifying the donor and acceptor strengths. Research into diaromatic stilbene, butadiene, and thiophene derivatives has shown that non-centrosymmetric crystal packing is crucial for achieving significant second harmonic generation (SHG) activity. rsc.org For example, a non-centrosymmetric polymorph of a nitrostilbene derivative exhibited an NLO activity over 32 times that of the urea (B33335) reference standard. rsc.org The study of thienyl-chalcone derivatives has further demonstrated that the substitutional position of atoms can have a significant impact on the NLO response. rsc.org These findings underscore the potential of carefully designed thienyl-pyridine based molecules as highly efficient NLO materials. nih.govnih.gov

Future Research Directions and Potential Applications for 6 2 Thienyl 2 Pyridinecarbonitrile

Development of Novel Analogs with Tailored Biological Profiles

Future research will likely focus on the rational design and synthesis of novel analogs of 6-(2-Thienyl)-2-pyridinecarbonitrile to achieve more potent and selective biological activities. The core structure, featuring a pyridine (B92270) ring linked to a thiophene (B33073) ring with a nitrile functional group, offers multiple points for chemical modification. Scientists can systematically alter substituents on both the thiophene and pyridine rings to fine-tune the molecule's interaction with specific biological targets. For example, introducing various functional groups can modulate the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, which are critical for optimizing its pharmacokinetic and pharmacodynamic profiles.

The exploration of bioisosteric replacements for the thiophene ring—substituting it with other heterocycles like furan (B31954) or thiazole (B1198619)—could lead to analogs with improved metabolic stability or novel biological activities. This approach allows for the creation of a diverse chemical library for screening against a wide range of therapeutic targets, aiming to develop next-generation agents with tailored biological functions.

Exploration of Advanced Material Science Applications

The potential of this compound extends beyond pharmacology into the realm of material science. The conjugated π-system of the molecule imparts favorable electronic and photophysical properties, making it a promising building block for organic electronic devices. Future investigations could explore its use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions, opening avenues for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting catalytic, sensing, or gas storage properties. The nitrile group also serves as a versatile chemical handle for further functionalization, allowing for the tuning of the material's properties to meet the demands of specific advanced applications.

Integration of Experimental and Computational Methodologies for Rational Design

A powerful strategy for accelerating the discovery of new applications for this compound involves the integration of experimental synthesis with computational modeling. Computational techniques such as Density Functional Theory (DFT) and molecular docking can provide deep insights into the molecule's electronic structure, stability, and potential interactions with biological targets or other molecules.

These in silico methods allow researchers to predict the properties of hypothetical analogs before undertaking their synthesis, thereby saving time and resources. By creating predictive models, scientists can prioritize the most promising candidates for experimental validation. This synergistic approach enables a more rational and efficient design cycle for developing new drugs and materials based on the this compound scaffold.

Broader Investigation of Structure-Activity and Structure-Property Relationships

A systematic and thorough investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is essential for unlocking their full potential. By synthesizing a library of related compounds with systematic structural variations and evaluating their biological activities and physical properties, researchers can build comprehensive models that correlate specific structural features with observed outcomes.

This data is crucial for understanding how modifications to the molecular structure influence factors like binding affinity to a target protein, solubility, and stability. A deeper understanding of these relationships will guide the design of future molecules with optimized performance for either therapeutic or material science applications.

PropertyDescription
Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
CAS Number 185106-99-8
Canonical SMILES C1=CC=C(C=N1)C2=CC=CS2
InChI Key YWBIXFNRMAJDEB-UHFFFAOYSA-N

Synthesis of Multifunctional Scaffolds

The modular nature of the this compound structure makes it an ideal platform for the synthesis of multifunctional scaffolds. By attaching different functional moieties to the core structure, it is possible to create molecules that can perform multiple tasks simultaneously.

In medicine, this could lead to the development of "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities in a single molecule. For instance, a derivative could be designed to deliver a therapeutic payload to a specific site in the body while also being detectable by imaging techniques like fluorescence microscopy or positron emission tomography (PET). In material science, multifunctional scaffolds could lead to materials with tunable and responsive properties, such as sensors that change color or emit light in the presence of a specific analyte.

Q & A

Q. What are the common synthetic strategies for 6-(2-thienyl)-2-pyridinecarbonitrile?

Methodological Answer: The synthesis of pyridine-carbonitrile derivatives typically involves multi-step reactions such as condensation, cyclization, or nucleophilic substitution. For example, related compounds like 1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile are synthesized via controlled temperature and pH conditions to optimize yields . Key steps include:

  • Cyclization : Using thiophene derivatives as starting materials to introduce the thienyl group.
  • Nitrile Formation : Employing reagents like cyanogen bromide or copper(I) cyanide for nitrile group installation.
  • Purification : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and confirming structural integrity .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, particularly distinguishing aromatic thienyl and pyridine signals.
  • X-ray Crystallography : For unambiguous structural determination, as seen in studies of 4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile, where APEX2 and SHELXL97 software refine crystal structures .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer: Density Functional Theory (DFT) simulations predict electronic properties and reaction mechanisms. For instance:

  • Nucleophilic Substitution : DFT studies on pyridine-carbonitrile analogs reveal transition-state energies, guiding solvent selection (e.g., DMF vs. THF) .
  • Thienyl Group Reactivity : Calculations on charge distribution in the thienyl ring inform regioselectivity in cross-coupling reactions .
  • Table : Key Computational Parameters for Optimization
ParameterValue/ApproachReference
Solvent PolarityCalculated via COSMO-RS
Activation EnergyB3LYP/6-31G(d,p)

Q. What strategies address contradictions in reported biological activities of pyridine-carbonitrile derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) require:

  • Comparative Assays : Testing compounds under standardized conditions (e.g., MIC values for antimicrobial activity) .
  • Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing the thienyl group with furyl) to isolate contributing factors .
  • Meta-Analysis : Cross-referencing data from analogs like 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile to identify trends .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying pH?

Methodological Answer: Stability studies involve:

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions (40–60°C).
  • Degradation Products : LC-MS identifies hydrolysis byproducts (e.g., carboxylic acid derivatives from nitrile hydrolysis) .

Q. What advanced techniques elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) combined with Hirshfeld surface analysis:

  • SCXRD : Resolve intermolecular interactions (e.g., C–H···N bonds) with software like PLATON .
  • Hirshfeld Analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals interactions) .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer: Potential areas include:

  • Organic Electronics : As a π-conjugated building block in OLEDs or semiconductors. Cyclic voltammetry (CV) assesses redox behavior .
  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu(II)) to study porosity and gas adsorption .

Q. How can machine learning predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer: Steps involve:

  • Dataset Curation : Compile bioactivity data from analogs (e.g., IC50 values from PubChem) .
  • Feature Selection : Molecular descriptors (logP, topological polar surface area) train models like Random Forest or Neural Networks.
  • Validation : Synthesize top-predicted candidates and test in vitro .

Contradictions and Limitations

Q. Why do some studies report low yields in this compound synthesis?

Methodological Answer: Common pitfalls include:

  • Side Reactions : Competing pathways (e.g., polymerization of thienyl groups) reduce yields. Mitigate via low-temperature stepwise synthesis .
  • Impurity Interference : Residual solvents (e.g., DMSO) in NMR spectra mislead structural confirmation. Use deuterated solvents and HSQC for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.